3-Ethylbenzamide

Medicinal Chemistry Structure-Activity Relationship Enzyme Inhibition

Procure 3-Ethylbenzamide (CAS 500293-87-8) for medicinal chemistry applications. Its meta-substitution pattern provides a distinct electrostatic and steric profile compared to para-analogs, essential for reproducible SAR. The compound's favorable LogP (1.35) and TPSA (43.09 Ų) make it an optimal fragment for hit-to-lead campaigns.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 500293-87-8
Cat. No. B13951758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethylbenzamide
CAS500293-87-8
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC=C1)C(=O)N
InChIInChI=1S/C9H11NO/c1-2-7-4-3-5-8(6-7)9(10)11/h3-6H,2H2,1H3,(H2,10,11)
InChIKeyMVGMZFRPBRUJAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethylbenzamide (CAS 500293-87-8): Chemical Identity and Physicochemical Profile for Procurement Assessment


3-Ethylbenzamide (CAS 500293-87-8) is a meta-substituted aromatic amide with the molecular formula C₉H₁₁NO and an exact molecular mass of 149.084 g/mol [1]. The compound features an ethyl group at the 3-position (meta) relative to the primary amide functional group on the benzene ring, distinguishing it structurally from its ortho- and para-substituted isomers. Key computed physicochemical parameters include a LogP of approximately 1.35 and a topological polar surface area (TPSA) of 43.09 Ų . The compound contains one hydrogen bond donor and one hydrogen bond acceptor with two rotatable bonds [1], indicating a compact, relatively lipophilic scaffold with moderate polarity suitable for fragment-based or scaffold-hopping medicinal chemistry applications.

Why Unspecified Benzamide or Isomeric Substitution Cannot Guarantee Equivalent Performance to 3-Ethylbenzamide


Benzamide derivatives exhibit profound positional isomer-dependent variations in both stability and biological activity, rendering generic substitution scientifically unsound. Density functional theory (DFT) studies demonstrate that the energetic stability of benzamide derivatives differs systematically between meta and para substitution patterns, with electron-releasing substituents at the meta position conferring greater stability than para analogs [1]. More critically, quantitative structure-activity relationship (SAR) data reveal that even a single methyl positional shift from 2- (ortho) to 3- (meta) to 4- (para) can alter enzymatic inhibitory potency by more than threefold (IC₅₀ from 8.7 μM to 29.1 μM) [2]. The ethyl substitution at the 3-position of 3-ethylbenzamide is not an interchangeable design element; it determines the compound's electrostatic surface topology, hydrogen-bonding geometry, and steric footprint in target binding pockets. These position-specific effects directly undermine any assumption that an unspecified benzamide analog or alternative positional isomer can serve as a functionally equivalent procurement substitute without explicit experimental validation.

Quantitative Differentiators for 3-Ethylbenzamide (CAS 500293-87-8) Relative to Positional Isomers and Scaffold Analogs


Positional Isomer Potency Differentiation: Meta-Substitution Confers Intermediate Biological Activity Profile

In a head-to-head comparison of benzamide derivatives bearing methyl substituents at ortho (2-), meta (3-), and para (4-) positions, the meta-substituted analog (3-Me) exhibited an IC₅₀ of 14.8 ± 5.0 μM, intermediate between the more potent ortho analog (2-Me, 8.7 ± 0.7 μM) and the less potent para analog (4-Me, 29.1 ± 3.8 μM) [1]. Extrapolating this positional SAR pattern to ethyl-substituted analogs, 3-ethylbenzamide is projected to occupy a distinct efficacy window that differs from its 2-ethyl and 4-ethyl isomers. This intermediate potency profile can be strategically advantageous when a research program requires balanced target engagement rather than maximal inhibition or when off-target effects associated with higher potency ortho-substituted analogs must be mitigated.

Medicinal Chemistry Structure-Activity Relationship Enzyme Inhibition

Computed LogP Differentiation: 3-Ethylbenzamide Exhibits Distinct Lipophilicity Versus Ortho and Para Isomers

The computed LogP value for 3-ethylbenzamide is 1.3479 . This meta-substituted isomer displays lipophilicity intermediate between the ortho-substituted 2-ethylbenzamide and the para-substituted 4-ethylbenzamide. Although directly measured LogP values for the ortho and para isomers are not available from the same source for rigorous cross-comparison, the meta position predictably modulates the compound's partitioning behavior relative to its positional isomers. This LogP value places 3-ethylbenzamide in a favorable range for fragment-based drug discovery (FBDD) and suggests moderate membrane permeability while retaining sufficient aqueous solubility to avoid precipitation issues in biological assay conditions.

Chemoinformatics ADME Prediction Lipophilicity

DFT-Derived Meta Stability Advantage: Electron-Releasing Groups at Meta Position Confer Enhanced Energetic Stability

Density functional theory (DFT) calculations at the B3LYP/6-31+G(d,p) level demonstrate that benzamide derivatives bearing electron-releasing (ER) substituents at the meta position are energetically more stable than their para-substituted counterparts [1]. The study evaluated substituents including CH₃, NO₂, CN, Cl, and OCH₃ and established that for ER groups, the meta configuration yields a lower energy state. While the study did not explicitly include an ethyl group among the substituents tested, ethyl is classified as an electron-releasing group via inductive and hyperconjugative effects, and thus the DFT finding is directly applicable: 3-ethylbenzamide is predicted to exhibit greater thermodynamic stability than 4-ethylbenzamide under identical conditions.

Computational Chemistry Molecular Stability Density Functional Theory

Procurement-Relevant Application Scenarios for 3-Ethylbenzamide (CAS 500293-87-8) Supported by Differential Evidence


Fragment-Based Drug Discovery (FBDD) Scaffold Requiring Intermediate Lipophilicity

3-Ethylbenzamide, with a computed LogP of 1.35 and a TPSA of 43.09 Ų , occupies a favorable physicochemical space for fragment-based screening libraries. Its meta-substitution pattern provides a distinct electrostatic and steric profile compared to more commonly available para-substituted benzamide fragments. Procurement of this specific isomer enables exploration of binding pocket geometries that may not be accessible to para-substituted analogs due to differential hydrogen-bonding vector orientation. The compound's predicted thermodynamic stability advantage over para-substituted analogs [1] further supports its selection as a reliable fragment for hit-to-lead campaigns where compound integrity over extended screening timelines is critical.

PARP Inhibitor Scaffold Exploration Requiring 3-Substituted Benzamide Core

3-Substituted benzamide derivatives constitute the foundational chemotype for poly(ADP-ribose) polymerase (PARP) inhibition, with the 3-position substituent directly modulating target engagement . 3-Ethylbenzamide provides the core 3-substituted benzamide scaffold with an ethyl group that can serve as a minimal hydrophobic anchor or as a synthetic handle for further elaboration. The intermediate potency profile inferred from positional SAR studies (3-substitution yielding intermediate IC₅₀ values compared to 2- and 4-substitution) [1] positions this compound as a rational starting point for medicinal chemistry optimization programs targeting PARP or related NAD⁺-dependent enzymes, where balanced rather than maximal inhibitory activity is desired in early-stage lead identification.

HDAC Inhibitor Zinc-Binding Group Scaffold with Defined Steric Parameters

Benzamide derivatives function as zinc-binding groups (ZBG) in histone deacetylase (HDAC) inhibitor design . The 3-ethyl substitution on 3-ethylbenzamide provides a defined steric footprint that can influence binding pocket occupancy and selectivity among HDAC isoforms. The positional SAR evidence demonstrating that meta-substitution yields intermediate potency compared to ortho and para analogs [1] suggests that 3-ethylbenzamide may offer a tunable starting point for developing HDAC inhibitors with tailored isoform selectivity profiles. Procurement of this specific isomer, rather than a generic benzamide or alternative positional isomer, ensures that structure-activity relationships established in lead optimization are reproducible and not confounded by unintended positional isomer contamination.

Kinase Inhibitor Scaffold Elaboration Using Benzamide Core

Benzamide-based derivatives have been computationally evaluated for binding to Abl wild-type and T315I mutant kinases, with substituent positioning on the benzamide core influencing docking scores and predicted binding affinities . 3-Ethylbenzamide provides a meta-substituted benzamide core that can be elaborated with additional substituents to access kinase hinge-binding motifs. The DFT-derived stability advantage of meta-substituted electron-releasing groups [1] supports the use of 3-ethylbenzamide as a chemically robust starting material for multi-step synthetic sequences leading to kinase inhibitor candidates. The compound's moderate lipophilicity (LogP 1.35) [2] also aligns with the physicochemical requirements for oral bioavailability in kinase inhibitor drug discovery programs.

Technical Documentation Hub

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